CRTH2 Binding Affinity vs. 4-Methylbenzoyl and 3,4-Dimethylbenzoyl Analogs Under Identical Assay Conditions
In a head‑to‑head radioligand‑displacement assay using [³H]PGD₂ on recombinant human CRTH2 expressed in 293 cells in the presence of 0.5 % BSA, the target compound (BDBM50312283) displays an IC₅₀ of 43 nM. The direct 4‑methylbenzoyl analog (BDBM50312307) achieves an IC₅₀ of 41 nM, while the 3,4‑dimethylbenzoyl analog (BDBM50312308) shows reduced affinity (IC₅₀ = 92 nM) [1].
| Evidence Dimension | CRTH2 binding affinity (IC₅₀, nM) in displacement of [³H]PGD₂, 0.5 % BSA |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | 4‑Methylbenzoyl analog (BDBM50312307): 41 nM. 3,4‑Dimethylbenzoyl analog (BDBM50312308): 92 nM |
| Quantified Difference | Target vs. 4‑methylbenzoyl: 1.05‑fold (negligible). Target vs. 3,4‑dimethylbenzoyl: 2.1‑fold higher potency |
| Conditions | 293‑cell membranes expressing recombinant human CRTH2; [³H]PGD₂ displacement; 0.5 % bovine serum albumin; scintillation counting readout |
Why This Matters
Procurement teams requiring a reference CRTH2 antagonist with a defined and reproducible affinity in low‑protein binding‑assay buffers can select this compound over the 3,4‑dimethylbenzoyl analog, which exhibits a twofold lower potency under identical conditions.
- [1] BindingDB: BDBM50312283 (target), BDBM50312307 (4‑methylbenzoyl analog), BDBM50312308 (3,4‑dimethylbenzoyl analog) – IC₅₀ values from the same assay platform. View Source
